molecular formula C13H16N4O2 B13857762 tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate

tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate

Cat. No.: B13857762
M. Wt: 260.29 g/mol
InChI Key: QAEBOHIMUBEWCF-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a 1,2,4-triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(1,2,4-triazol-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The carbamate moiety can also participate in covalent bonding with nucleophilic sites on proteins, further enhancing its bioactivity .

Comparison with Similar Compounds

  • tert-butyl N-[4-(1,2,3-triazol-1-yl)phenyl]carbamate
  • tert-butyl N-[4-(1,2,4-triazol-3-yl)phenyl]carbamate
  • tert-butyl N-[4-(1,2,4-triazol-5-yl)phenyl]carbamate

Uniqueness:

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-[4-(1,2,4-triazol-1-yl)phenyl]carbamate

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)16-10-4-6-11(7-5-10)17-9-14-8-15-17/h4-9H,1-3H3,(H,16,18)

InChI Key

QAEBOHIMUBEWCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C=NC=N2

Origin of Product

United States

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